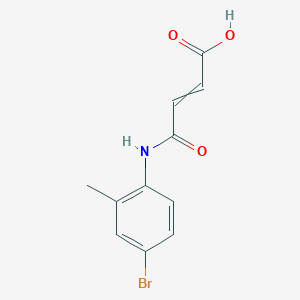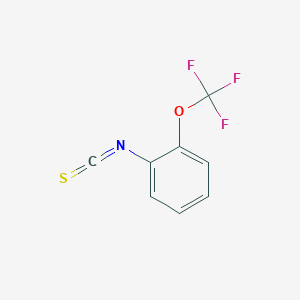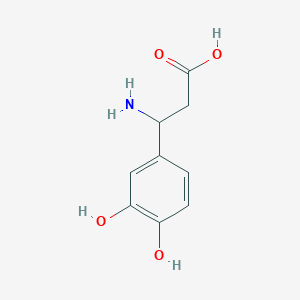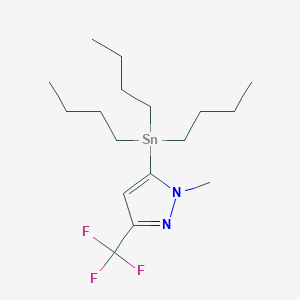
1-Méthyl-5-(tributylstannyl)-3-(trifluorométhyl)-1H-pyrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is a chemical compound characterized by the presence of a pyrazole ring substituted with a methyl group, a tributylstannyl group, and a trifluoromethyl group. This compound is of significant interest in the field of organic chemistry due to its unique structural features and reactivity.
Applications De Recherche Scientifique
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology and Medicine: The trifluoromethyl group is known for its importance in pharmaceuticals and agrochemicals.
Industry: The compound’s reactivity and stability make it suitable for use in material science and other industrial applications.
Méthodes De Préparation
The synthesis of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole typically involves the following steps:
N-Methylation: The pyrazole ring is methylated by treating 5-tributylstannyl-4-trifluoromethylpyrazole with lithium diisopropylamide (LDA) and iodomethane.
Industrial Production: Industrial production methods for this compound are not well-documented in the literature. the synthetic route mentioned above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
Analyse Des Réactions Chimiques
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole undergoes various types of chemical reactions, including:
Substitution Reactions: The tributylstannyl group can be replaced by other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are not extensively reported.
Radical Reactions: The trifluoromethyl group plays a crucial role in radical reactions, particularly in the trifluoromethylation of carbon-centered radical intermediates.
Mécanisme D'action
The mechanism of action of 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole is primarily determined by its functional groups:
Molecular Targets: The trifluoromethyl group can interact with various biological targets, enhancing the compound’s binding affinity and selectivity.
Pathways Involved: The compound can participate in radical reactions, where the trifluoromethyl group stabilizes radical intermediates, facilitating the formation of desired products.
Comparaison Avec Des Composés Similaires
1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole can be compared with other similar compounds, such as:
1-Methyl-5-(tributylstannyl)-1,2,4-triazole: This compound has a similar stannyl group but differs in the ring structure, which affects its reactivity and applications.
5-Tributylstannyl-4-trifluoromethylpyrazole: This precursor compound lacks the methyl group, which influences its regioselectivity and reaction outcomes.
Propriétés
IUPAC Name |
tributyl-[2-methyl-5-(trifluoromethyl)pyrazol-3-yl]stannane |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4F3N2.3C4H9.Sn/c1-10-3-2-4(9-10)5(6,7)8;3*1-3-4-2;/h2H,1H3;3*1,3-4H2,2H3; |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZKSCFOBDCKLCL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=CC(=NN1C)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H31F3N2Sn |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20476602 |
Source


|
| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
439.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
191606-78-7 |
Source


|
| Record name | 1-Methyl-5-(tributylstannyl)-3-(trifluoromethyl)-1H-pyrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20476602 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
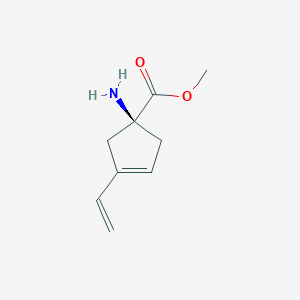

![N-[(4,4-Dimethyl-2,6-dioxocyclohexylidene)methyl]isonicotinamide](/img/structure/B63466.png)
![(1S,2R,4S,5R)-6-acetyl-3-oxa-6-azatricyclo[3.2.1.02,4]octan-7-one](/img/structure/B63469.png)



